2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is a chemical compound with the formula C27H20Br2 . It has a molecular weight of 504.25600 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene are not fully detailed in the search results. The compound has a molecular weight of 504.25600 .Scientific Research Applications
Synthesis and Optical Properties
- Synthesis and Fluorescence Properties : The synthesis of 2,7-substituted fluorenones and fluorenes, including derivatives of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene, has been explored, with these compounds exhibiting significant blue light-emitting fluorescence and quantum yields, particularly useful in optical applications (Rodríguez et al., 2006).
Applications in Organic Light Emitting Diodes (OLEDs)
- Novel Oligomers for OLEDs : Research on 9,9-dialkyl-functionalized fluorenes as monomers for novel fluorene-based oligomers has demonstrated their potential in improving the thermal stability of hole-transport materials in OLEDs, with specific mention of 2,7-Dibromo derivatives (Kimura et al., 2007).
Material Synthesis and Characterization
- Synthesis of Derivatives : The synthesis and characterization of various derivatives of fluorene, including 2,7-Dibromo-9H-fluorene, have been reported, contributing to the understanding of its molecular structure and potential applications (Jin Yu-zi, 2009).
- Mesogenic Fluorene Derivative : A study on 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, a mesogenic compound containing the fluorene moiety, revealed its potential in liquid crystalline behavior and solid-state polymorphism, which could be relevant for display technologies (Gupta et al., 2018).
Hole-Transport Materials
- Hole-Transport Materials for OLEDs : Research on bis(diarylamino)-9,9-dimethylfluorenes synthesized using palladium-catalyzed reactions of diarylamines with 2,7-dibromo-9,9-dimethylfluorene highlighted their higher glass-transition temperatures and suitability as hole-transport materials in OLEDs (Hreha et al., 2003).
Surface-Directed Polymerization
- Surface-Directed Polymerization : A study demonstrated the growth of Poly(9,9-dihexyl fluorene) layers from modified surfaces using Ni(0)-mediated coupling polymerization, utilizing a dibromofluorene unit, indicating applications in surface coatings and material science (Jhaveri et al., 2009).
Photophysical Properties and Applications
- Photophysical Properties and Applications : Various studies have highlighted the significance of fluorene derivatives, including 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene, in opto-electronic materials. These include their use in light-emitting polymers, OLEDs, and their photophysical properties in various environments (Belfield et al., 2009; Park et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2,7-dibromo-9,9-bis(4-methylphenyl)fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Br2/c1-17-3-7-19(8-4-17)27(20-9-5-18(2)6-10-20)25-15-21(28)11-13-23(25)24-14-12-22(29)16-26(24)27/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFNUQVVMXXYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694738 | |
Record name | 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
CAS RN |
357645-37-5 | |
Record name | 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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